An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Cyclohexenyl)ethylamine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Cyclohexenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-cyclohexenyl)ethylamine, a key intermediate in the manufacturing of various fine chemicals and pharmaceuticals, notably as a precursor in the synthesis of dextromethorphan.[1] This document details various synthetic methodologies, experimental protocols, and the characterization of the final product, presenting quantitative data in a structured format for ease of comparison and use by researchers and professionals in drug development.
Introduction
2-(1-Cyclohexenyl)ethylamine, with the CAS number 3399-73-3, is a primary amine featuring a cyclohexenyl moiety.[2][3] Its structural features make it a valuable building block in organic synthesis.[1] The compound is typically a colorless to light yellow liquid and is classified as a flammable liquid and corrosive to the skin and eyes.[2][3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(1-cyclohexenyl)ethylamine is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅N | [2][3] |
| Molecular Weight | 125.21 g/mol | [3][4] |
| Boiling Point | 53-54 °C at 2.5 mmHg | [4][5] |
| Density | 0.898 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.4865 | [4] |
| Flash Point | 58 °C (closed cup) | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
Synthesis Methodologies
Several synthetic routes for the preparation of 2-(1-cyclohexenyl)ethylamine have been reported. The following sections detail some of the prominent methods.
Continuous Flow Synthesis from Cyclohexanone
A modern and efficient method involves a five-step continuous flow synthesis starting from cyclohexanone. This integrated platform allows for the production of 2-(1-cyclohexenyl)ethylamine with in-line separation and without the need for intermediate purification. The overall yield of this process is reported to be up to 56% with a total residence time of 44.5 minutes.[6][7]
Reaction Steps:
-
Grignard Reaction: Cyclohexanone reacts with a Grignard reagent (e.g., vinylmagnesium chloride) to form 1-vinylcyclohexanol.[8]
-
Chlorination and Rearrangement: The resulting alcohol undergoes chlorination and rearrangement to synthesize (2-chloroethylmethylene)cyclohexane.[9]
-
Quaternization: Reaction with urotropine yields N-cyclohexylidene ethyl urotropine hydrochloride.[9]
-
Hydrolysis and Rearrangement: The final step involves hydrolysis and rearrangement in the presence of an inorganic mineral acid to produce 2-(1-cyclohexenyl)ethylamine.[9]
A diagram illustrating the continuous flow synthesis workflow is provided below.
Caption: Continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine from cyclohexanone.
Reduction of 2-Phenylethylamine
This method involves the reduction of 2-phenylethylamine using lithium in the presence of a primary or secondary aliphatic alkylamine, such as ethylamine (B1201723).[10][11] The reaction is typically carried out at low temperatures.
Experimental Protocol:
-
In a three-necked flask flushed with argon, place 125 ml of ethylamine and cool to -70 °C.[10]
-
Add 6.27 g (50 mmol) of 2-phenylethylamine.[10]
-
To the clear, colorless solution, add 1.14 g (164.2 mmol) of lithium powder. The solution will turn dark blue.[10]
-
Stir the mixture for 2 hours at -70 °C, then warm to -30 °C.[10]
-
Add another 0.24 g (34.6 mmol) of lithium powder and stir for an additional 2 hours at -30 °C.[10]
-
Allow the reaction mixture to warm to room temperature overnight.[10]
-
Quench the reaction by the slow addition of 25 ml of water (exothermic reaction).[10]
-
Distill off the excess ethylamine at 40 °C.[10]
-
Evaporate the residue to dryness, add 100 ml of water, and extract three times with 80 ml of chloroform.[10]
-
Dry the combined organic phases over Na₂SO₄, filter, and evaporate the solvent to yield 2-(1-cyclohexenyl)ethylamine. A GC yield of 69.8% has been reported for this procedure.[10][11]
Three-Step Synthesis from 1-Cyclohexene-1-acetonitrile
This synthetic route provides the target compound in three steps starting from 1-cyclohexene-1-acetonitrile.[12]
Reaction Steps:
-
Hydrobromination: 1-Cyclohexene-1-acetonitrile reacts with hydrogen bromide to form 1-bromocyclohexane acetonitrile.[12]
-
Catalytic Hydrogenation: The resulting bromo-nitrile undergoes addition with hydrogen in the presence of a catalyst (e.g., nickel-palladium alloy) to generate 1-bromocyclohexane ethylamine.[12]
-
Elimination: The final product, 2-(1-cyclohexenyl)ethylamine, is obtained by reacting 1-bromocyclohexane ethylamine with a saturated solution of NaOH in ethanol.[12]
The logical relationship of this three-step synthesis is depicted in the following diagram.
Caption: Three-step synthesis of 2-(1-cyclohexenyl)ethylamine.
Characterization Data
The identity and purity of synthesized 2-(1-cyclohexenyl)ethylamine are confirmed through various analytical techniques.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the compound.
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [3][13] |
| ¹³C NMR | [14] | |
| IR Spectroscopy | Characteristic bands for N-H stretching (~3300-3500 cm⁻¹), N-H vibrations (~1580-1650 cm⁻¹), and C-N vibrations (~1020-1220 cm⁻¹). | [3][15] |
| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook. | [16] |
Note: Detailed peak assignments and fragmentation patterns should be determined by acquiring and interpreting the spectra from the respective sources.
A theoretical and experimental study on the FT-IR and NMR spectra of 2-(1-cyclohexenyl)ethylamine has been published, providing in-depth analysis of its vibrational frequencies and chemical shifts.[14]
Applications in Drug Development
2-(1-Cyclohexenyl)ethylamine serves as a critical intermediate in the synthesis of morphinans, a class of pharmacologically active compounds used as analgesic and antitussive agents.[6][7] Its primary application is in the industrial production of dextromethorphan, a widely used cough suppressant.[1][17] The compound is also utilized as a substrate in biochemical studies, such as for allylic hydroxylation reactions.[5][18]
Safety and Handling
2-(1-Cyclohexenyl)ethylamine is a flammable liquid and vapor. It causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical.[2] It should be stored in a tightly closed container in a dry, well-ventilated area, away from direct sunlight.[2]
This guide provides a foundational understanding of the synthesis and characterization of 2-(1-cyclohexenyl)ethylamine. For further details, researchers are encouraged to consult the cited literature.
References
- 1. nbinno.com [nbinno.com]
- 2. kubochem.com [kubochem.com]
- 3. 2-(1-Cyclohexenyl)ethylamine | C8H15N | CID 76938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1-环己烯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 [chemicalbook.com]
- 6. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Method for synthesizing 2-(1-cyclohexenyl)ethylamine | TREA [trea.com]
- 10. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 11. EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine - Google Patents [patents.google.com]
- 12. CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof - Google Patents [patents.google.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 2-(1-Cyclohexenyl)ethylamine [webbook.nist.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. scbt.com [scbt.com]
